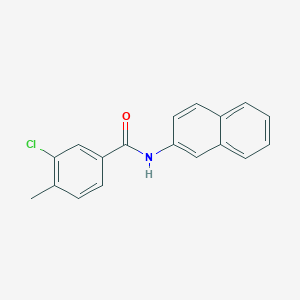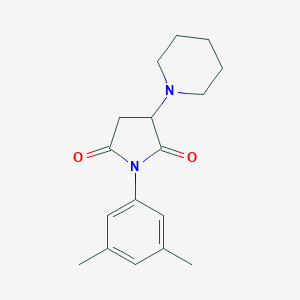
3-chloro-4-methyl-N-(2-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3rd position, a methyl group at the 4th position, and a naphthalen-2-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(2-naphthyl)benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of greener solvents and catalysts can be explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and tuberculosis.
Pharmaceuticals: The compound has been evaluated for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antibacterial effects . Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide: This compound has a similar structure but with a methoxy group and trichloro substitution, which may result in different biological activities.
3-chloro-4-methyl-N-(naphthalen-2-ylmethyl)aniline: This compound differs in the substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological properties.
Uniqueness
3-chloro-4-methyl-N-(2-naphthyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the benzamide ring, along with the naphthalen-2-yl group, contributes to its potential as a versatile compound for various applications in medicinal chemistry, pharmaceuticals, and material science .
Properties
Molecular Formula |
C18H14ClNO |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-7-15(11-17(12)19)18(21)20-16-9-8-13-4-2-3-5-14(13)10-16/h2-11H,1H3,(H,20,21) |
InChI Key |
ASECIUFFBVBGLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)

![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
![7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297750.png)
![1-(2-fluorophenyl)-5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297753.png)
![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297754.png)
![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297759.png)
![3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
![1,7,8,9,10,10-Hexachloro-4-(3,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297765.png)
![1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297766.png)
![4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297767.png)
